2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid
Overview
Description
The compound 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a derivative of phenylacetic acid, which is a key building block in organic chemistry. It is related to various compounds that have been synthesized and studied for their chemical properties and potential applications. For instance, derivatives of (diphenylmethylene-amino) acetic acid have been reacted with carbon disulfide and phenyl isothiocyanate to yield ketene dithioacetals and ketene-S,N- and N,N-acetals, respectively . Additionally, the synthesis of related amino acids, such as (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, has been achieved through diastereoselective cyanohydrin formation, indicating the versatility of amino acid derivatives in synthetic chemistry .
Synthesis Analysis
The synthesis of related compounds involves various reagents and methods. For example, 2-(2-aminophenyl)-acetaldehyde dimethyl acetal has been used as a novel reagent for the protection of carboxylic acids, which can be converted into esters, amides, and aldehydes . Trifluoroacetic acid has been employed as an effective reagent for the synthesis of 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones and 3-arylmethyl-2-amino-quinolines through a tandem Claisen rearrangement and cyclization reaction . These methods demonstrate the synthetic utility of reagents in the preparation of complex molecules.
Molecular Structure Analysis
The molecular structure and vibrational properties of related compounds have been characterized using vibrational spectroscopy and Density Functional Theory (DFT) calculations. For instance, the dipeptide 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino) pentanoyl] amino] acetic acid has been studied, and its structure has been analyzed in both neutral and zwitterionic forms . The use of DFT and the Scaled Quantum Mechanics Force Field (SQMFF) methodology has allowed for a complete assignment of the vibrational spectra of these compounds .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various reactions. Derivatives of (diphenylmethylene-amino) acetic acid have been shown to react with carbon disulfide and phenyl isothiocyanate to form ketene dithioacetals and acetals . These reactions highlight the potential of these compounds to undergo transformations that can be useful in the synthesis of new chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated, revealing insights into their behavior and potential applications. For example, the preparation and properties of 1-amino-2-arylethylphosphonic acids have been described, and their reactivity with various reagents has been reported . These compounds have shown significant biological activity, such as inhibition of PAL and anthocyanin synthesis, and have been used as botryticides . The study of molecular cocrystals of carboxylic acids with heterocyclic carboxylic acids has also contributed to the understanding of the solid-state properties of these compounds .
Scientific Research Applications
- Ergogenic Supplements
- Field : Sports Science and Nutrition .
- Application : This compound is a derivative of Glycine , an amino acid. Amino acids and their derivatives are often used as ergogenic supplements . Ergogenic supplements are designed to enhance physical performance, stamina, or recovery.
- Results : They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .
- Peptide Synthesis
- Field : Biochemistry .
- Application : This compound is a derivative of phenylglycine , an amino acid. Amino acids and their derivatives are often used in peptide synthesis . Peptide synthesis is the production of peptides, which are organic compounds in which multiple amino acids are linked via amide bonds, also known as peptide bonds.
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Synthesis of Potential Antithrombotics and Lipoxygenase Inhibitors
- Field : Medicinal Chemistry .
- Application : “2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid” has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors . Antithrombotics are drugs that reduce the formation of blood clots, and lipoxygenase inhibitors are used to treat asthma and inflammation.
- Results : The outcomes of these syntheses are potential drugs that could be used to treat various conditions related to blood clots and inflammation .
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Synthesis of Antimicrobial Benzoisothiazolones and Dithiobis(benzamides)
- Field : Medicinal Chemistry .
- Application : “2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid” has been used as an intermediate for the syntheses of antimicrobial benzoisothiazolones and dithiobis(benzamides) . These compounds have potential antimicrobial properties.
- Results : The outcomes of these syntheses are potential drugs that could be used to treat various microbial infections .
properties
IUPAC Name |
2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHNOGZIXICHOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380597 | |
Record name | Amino[3-(trifluoromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid | |
CAS RN |
242475-26-9 | |
Record name | Amino[3-(trifluoromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethyl)-DL-phenylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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